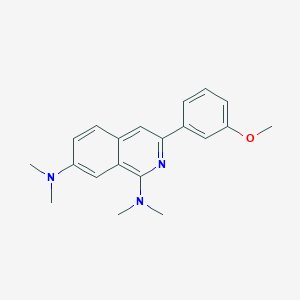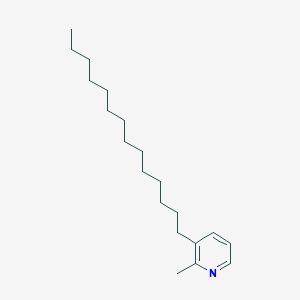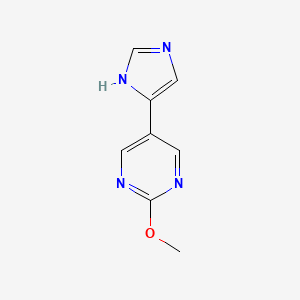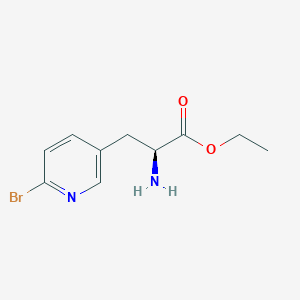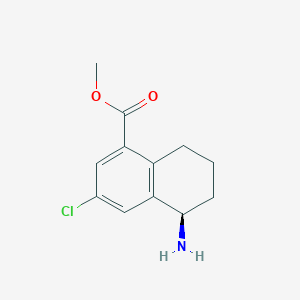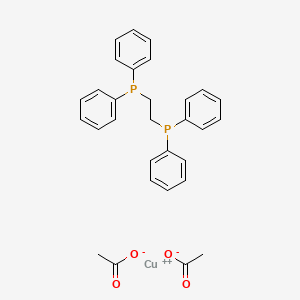
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate is a complex compound that features copper as the central metal ion coordinated with 2-diphenylphosphanylethyl(diphenyl)phosphane and diacetate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate typically involves the reaction of copper salts with 2-diphenylphosphanylethyl(diphenyl)phosphane in the presence of acetic acid. One common method includes dissolving copper(II) acetate in a suitable solvent, such as ethanol, and then adding 2-diphenylphosphanylethyl(diphenyl)phosphane under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired complex is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states, which may alter the coordination environment and reactivity of the complex.
Reduction: Reduction reactions can revert the copper center to lower oxidation states, affecting the overall stability and reactivity of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions, including inert atmospheres and specific temperature ranges, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in a variety of new complexes with different ligands .
Scientific Research Applications
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate has several scientific research applications:
Mechanism of Action
The mechanism by which copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate exerts its effects involves the coordination of the copper center with various ligands, facilitating electron transfer and catalytic processes. The molecular targets include substrates in catalytic reactions, where the compound acts as a mediator to enhance reaction rates and selectivity. Pathways involved may include redox cycles and ligand exchange processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar bidentate ligand used in coordination chemistry to prepare metal complexes.
Copper(I) halide complexes: These complexes also feature copper coordinated with phosphine ligands and exhibit similar catalytic properties.
Uniqueness
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate is unique due to its specific ligand arrangement, which provides distinct electronic and steric properties. This uniqueness enhances its performance in catalytic applications and its potential in scientific research compared to other similar compounds.
Properties
Molecular Formula |
C30H30CuO4P2 |
|---|---|
Molecular Weight |
580.0 g/mol |
IUPAC Name |
copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate |
InChI |
InChI=1S/C26H24P2.2C2H4O2.Cu/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*1-2(3)4;/h1-20H,21-22H2;2*1H3,(H,3,4);/q;;;+2/p-2 |
InChI Key |
RPIBQESUBINVPB-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


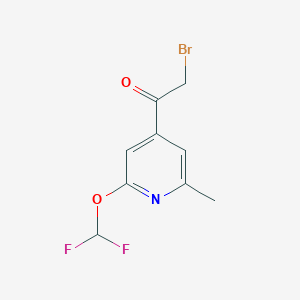
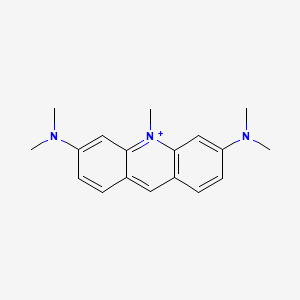
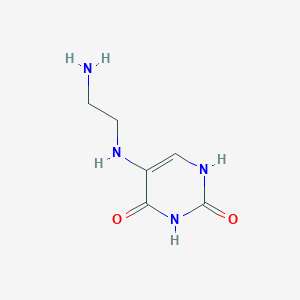
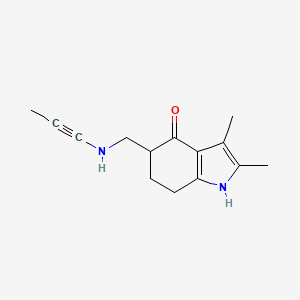
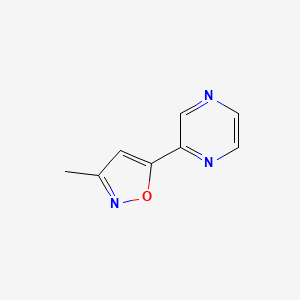
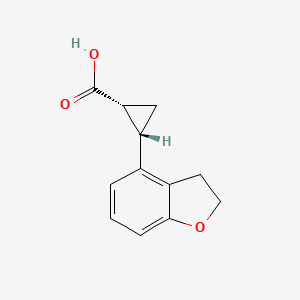
![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)
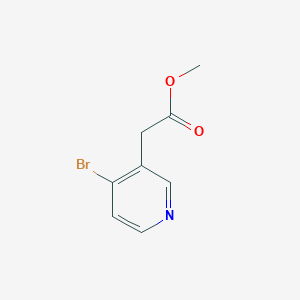
![6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B13109944.png)
